molecular formula C5H3I2N3 B14295126 (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile CAS No. 113466-65-2

(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile

Cat. No.: B14295126
CAS No.: 113466-65-2
M. Wt: 358.91 g/mol
InChI Key: QJLAJBQIXCPBNE-UHFFFAOYSA-N
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Description

(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the imidazole ring and a nitrile group attached to the 5 position. The presence of iodine atoms makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition of iodine atoms to the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile may involve large-scale iodination processes using iodine and suitable catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or organometallic reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazole oxides, and reduced imidazole derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications, including the development of new pharmaceuticals and agrochemicals .

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs with antimicrobial, antifungal, or anticancer properties. The presence of iodine atoms enhances its bioavailability and efficacy .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Properties

CAS No.

113466-65-2

Molecular Formula

C5H3I2N3

Molecular Weight

358.91 g/mol

IUPAC Name

2-(2,4-diiodo-1H-imidazol-5-yl)acetonitrile

InChI

InChI=1S/C5H3I2N3/c6-4-3(1-2-8)9-5(7)10-4/h1H2,(H,9,10)

InChI Key

QJLAJBQIXCPBNE-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=C(N=C(N1)I)I

Origin of Product

United States

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